Perlapine

描述

Historical Positioning within Psychopharmacology

Perlapine was historically utilized as a hypnotic and sedative agent, primarily marketed in Japan under brand names such as Hypnodine and Pipnodine. wikipedia.org Its initial classification within psychopharmacology was based on its effects promoting sleep and sedation. wikipedia.orgsigmaaldrich.com Research in the 1970s investigated its pharmacological profile, noting its effects on biogenic amine metabolism in the rat brain, comparing it to antipsychotic drugs like haloperidol (B65202), chlorpromazine (B137089), and clozapine (B1669256). cambridge.orgnih.gov These studies observed that this compound, similar to these antipsychotics, produced a dose-dependent increase in levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in dopamine-rich areas of the brain, suggesting an interaction with dopaminergic systems. nih.gov Despite being primarily known for its sedative qualities and initially reported to lack antipsychotic efficacy, some early research suggested that based on its effects on dopamine (B1211576) metabolism, this compound warranted re-evaluation for potential antipsychotic properties. nih.gov

Evolution of Research Focus: From Sedative Properties to Advanced Neuropharmacological Tools

While its initial use centered on sedation, the research focus on this compound has evolved. Contemporary research has increasingly explored its utility beyond its traditional sedative classification, particularly in the context of advanced neuropharmacological techniques. This shift is largely driven by the advent of chemogenetics.

Contemporary Relevance in Chemogenetics

This compound has gained contemporary relevance in academic research as a ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). wikipedia.orgaddgene.orgtocris.comhellobio.com DREADDs are engineered receptors, often derived from muscarinic receptors, that are unresponsive to their native ligands but can be activated by specific synthetic molecules. addgene.orgtocris.comnews-medical.netnih.govnih.gov This technology allows for the remote control of neuronal activity in a cell-type-specific manner. addgene.orgtocris.comnews-medical.netnih.govresearchgate.net

This compound has been identified as a potent agonist for muscarinic-based DREADDs, including the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs. hellobio.com Studies have shown that this compound exhibits high selectivity for activating hM3Dq DREADDs compared to the wild-type human M3 receptor, with selectivity reported to be greater than 10,000-fold. hellobio.comnih.govacs.orgnih.gov This high selectivity is a crucial characteristic for a chemogenetic ligand, minimizing off-target effects on endogenous receptor systems. addgene.orgtocris.comhellobio.com

The interest in this compound as a DREADD ligand is partly due to limitations associated with clozapine-N-oxide (CNO), a widely used DREADD agonist. addgene.orgtocris.comnih.govkuleuven.beuconn.edubiorxiv.org Research has indicated that CNO can undergo reverse metabolism to clozapine in some species, including rodents and humans, and clozapine itself is pharmacologically active with potential off-target effects. addgene.orgtocris.comnih.govkuleuven.beuconn.edubiorxiv.orgresearchgate.net this compound has been reported not to undergo back metabolism to clozapine, presenting it as a potential alternative with a more favorable pharmacological profile for certain research applications. hellobio.com

Research findings highlight this compound's potency at various muscarinic-based DREADDs. hellobio.com

| DREADD Type | pEC₅₀ Value |

| hM3Dq | 8.08 |

| hM1Dq | 8.38 |

| hM4Di | 7.27 |

| Source: Hello Bio hellobio.com |

These pEC₅₀ values indicate the potency of this compound in activating these receptors in vitro. hellobio.com A lower pEC₅₀ value corresponds to lower potency.

While this compound shows promise as a DREADD ligand, researchers emphasize the importance of appropriate control experiments to rule out potential off-target effects on endogenous receptors, given its historical use and known interactions with some biogenic amine receptors. wikipedia.orgnih.govnih.gov Its ability to penetrate the blood-brain barrier is also a relevant factor for in vivo chemogenetic studies. hellobio.com

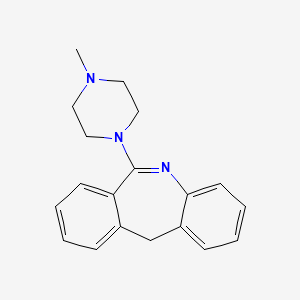

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048758 | |

| Record name | Perlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-11-3 | |

| Record name | Perlapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perlapine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERLAPINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERLAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interaction Dynamics

Overview of Receptor Binding Affinities and Activities

Perlapine exhibits a broad receptor binding profile, with varying affinities across different neurotransmitter systems. It is recognized as a potent antihistamine and also possesses notable anticholinergic, antiserotonergic, and antiadrenergic properties. wikipedia.org Its interaction with the dopaminergic system is comparatively weaker. wikipedia.org The following table summarizes the available binding affinity data for this compound at various receptors.

| Receptor | Binding Affinity (IC50/Ki, nM) |

|---|---|

| α1-Adrenergic | 19 (IC50) |

| α2-Adrenergic | 4,945 (IC50) |

| Serotonin (B10506) 5-HT2A | 70 (IC50) |

| Serotonin 5-HT6 | 27 (Ki) |

| Serotonin 5-HT7 | 48 (Ki) |

| Dopamine (B1211576) D1 | 198 (IC50) |

| Dopamine D2 | 1,803 (IC50) |

Antihistaminic Activity and Histamine (B1213489) H1 Receptor Inverse Agonism

Many modern H1-antihistamines are not neutral antagonists but rather inverse agonists. nih.govnih.gov Inverse agonists bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the basal level of receptor activity, even in the absence of histamine. nih.gov This mechanism is believed to contribute to their therapeutic efficacy. Although direct experimental evidence specifically classifying this compound as an H1 receptor inverse agonist is not extensively documented, its potent antihistaminic effects are consistent with this mode of action, which is a common feature of this class of drugs.

Serotonergic System Modulation

This compound interacts with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, which plays a role in its sedative and other central nervous system effects.

This compound demonstrates a notable affinity for the serotonin 5-HT2A receptor, with a reported IC50 value of 70 nM. wikipedia.org Antagonism at this receptor is a common feature of many atypical antipsychotic and sedative hypnotic drugs.

Research has shown that this compound also binds with significant affinity to the 5-HT6 and 5-HT7 receptors. Specifically, the Ki values for this compound at the rat 5-HT6 and 5-HT7 receptors have been determined to be 27 nM and 48 nM, respectively. The interaction with these lesser-understood serotonin receptor subtypes may contribute to the nuanced pharmacological effects of this compound.

Adrenergic Receptor Interaction Profile

This compound displays a differential affinity for adrenergic receptor subtypes. It has a high affinity for the α1-adrenergic receptor, with an IC50 value of 19 nM. wikipedia.org In contrast, its affinity for the α2-adrenergic receptor is substantially lower, with a reported IC50 of 4,945 nM. wikipedia.org This preferential binding to α1-adrenergic receptors can contribute to effects such as orthostatic hypotension.

Dopaminergic System Interactions

This compound's interaction with the dopaminergic system is a key aspect of its profile, distinguishing it from typical antipsychotic agents. It displays a varied affinity across different dopamine receptor subtypes.

This compound demonstrates a higher affinity for the dopamine D1 receptor compared to the D2 receptor. wikipedia.org An IC50 value of 198 nM has been reported for its interaction with the D1 receptor. wikipedia.org

A defining characteristic of this compound is its relatively weak affinity for the dopamine D2 receptor. wikipedia.org The reported IC50 value for this compound at the D2 receptor is 1,803 nM. wikipedia.org Further research characterizes this interaction by a radioligand-independent dissociation constant (Ki) in the range of 30 to 90 nM, which is considered low. nih.gov

This low affinity is a significant differential binding characteristic. It suggests that this compound is more readily displaced from the D2 receptor by endogenous dopamine, particularly in dopamine-rich regions of the brain like the caudate or putamen. nih.gov This "loose binding" contrasts with typical neuroleptics, which generally exhibit much higher affinity for D2 receptors (Ki values of 0.3 to 5 nM) and are consequently more resistant to displacement by endogenous dopamine. nih.gov

The dopamine D4 receptor is another site of interaction for atypical antipsychotics. While specific quantitative binding data for this compound at the D4 receptor is not extensively detailed in the reviewed literature, its classification among atypical neuroleptics with low D2 affinity suggests a potential for significant D4 receptor interaction. nih.gov For context, a number of atypical antipsychotics that are structurally related to this compound, such as clozapine (B1669256), exhibit a higher affinity for the D4 receptor compared to the D2 receptor. nih.gov However, other related compounds, like fluthis compound (B1663347), have been found to have relatively low affinity for the cloned rat D4 receptor, with Ki values greater than 100 nM. nih.govnorthwestern.edu

| Receptor | Binding Affinity (nM) | Value Type |

|---|---|---|

| Dopamine D1 | 198 | IC50 |

| Dopamine D2 | 1,803 | IC50 |

| Dopamine D2 | 30 - 90 | Ki |

| Dopamine D4 | Data not available | - |

Molecular and Cellular Mechanisms of Action

Mechanisms Underlying Diverse Receptor Activities

Perlapine exhibits activity at several receptors, contributing to its observed pharmacological effects. It acts as a potent inverse agonist at the histamine (B1213489) H1 receptor ncats.io. Additionally, this compound demonstrates affinity for dopamine (B1211576) and serotonin (B10506) receptors wikipedia.orgcaymanchem.com. Specifically, it has been reported to block dopamine D2 and D4 receptors, with Ki values of 60 nM and 30 nM, respectively caymanchem.com. Its affinity for the dopamine D1 receptor is higher, with an IC50 of 198 nM wikipedia.org. This compound also interacts with the serotonin 5-HT2A receptor, showing a Ki of 30 nM caymanchem.com and an IC50 of 70 nM wikipedia.org. Furthermore, it possesses anticholinergic and antiadrenergic activities wikipedia.org.

Data on this compound's Receptor Binding Affinity:

| Receptor | Affinity (Ki or IC50) | Unit | Reference |

| Dopamine D2 | 60 | nM | caymanchem.com |

| Dopamine D4 | 30 | nM | caymanchem.com |

| Dopamine D1 | 198 | nM | wikipedia.org |

| Serotonin 5-HT2A | 30 | nM | caymanchem.com |

| Serotonin 5-HT2A | 70 | nM | wikipedia.org |

| Histamine H1 | Potent inverse agonist | - | ncats.io |

| Alpha1-adrenergic | 19 | nM | wikipedia.org |

| Alpha2-adrenergic | 4945 | nM | wikipedia.org |

Influence on Biogenic Amine Metabolism in Neural Tissues

This compound has been shown to influence the metabolism and turnover of biogenic amines, including dopamine, norepinephrine (B1679862), and serotonin, in the brain nih.gov.

Effects on Dopamine Metabolism and Turnover (DOPAC, HVA)

Studies in rats have investigated the effects of this compound on dopamine metabolism, focusing on the levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) nih.govnih.govwikipedia.org. DOPAC and HVA are key indicators of dopamine turnover wikipedia.org. This compound, similar to haloperidol (B65202) and thioridazine (B1682328), has been observed to enhance the turnover of dopamine in the striatum, indicated by a dose-dependent increase in DOPAC and HVA concentrations nih.govnih.gov. This effect is attributed to the blockade of dopaminergic transmission nih.gov. While this compound increased DOPAC and HVA, it did not alter dopamine levels in the striatum and tuberculum olfactorium in one study nih.gov. The potency of this compound in increasing striatal DOPAC was found to be similar to that of chlorpromazine (B137089) nih.gov.

Effects on Norepinephrine Metabolism

Research indicates that this compound, along with other drugs like clozapine (B1669256), thioridazine, and haloperidol, enhances the turnover of norepinephrine in the brain stem nih.gov. This effect is likely a secondary consequence of norepinephrine receptor blockade nih.gov.

Effects on Serotonin Metabolism (5-HT, 5-HIAA)

This compound appears to enhance the turnover of serotonin (5-HT) nih.gov. 5-hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin researchgate.netibl-international.com. While clozapine has been shown to increase the concentration of both 5-HT and 5-HIAA in the brain, this effect was not observed with haloperidol or thioridazine nih.gov. This compound seems to increase the turnover of 5-HT, whereas haloperidol reduced 5-HT concentration, and thioridazine appeared to have no effect on 5-HT metabolism nih.gov.

Mechanisms of Action within Chemogenetic Systems (DREADDs)

This compound has been identified as a valuable tool in chemogenetics, particularly for activating muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) hellobio.comcaymanchem.comtocris.comnews-medical.netacs.orgwikipedia.org. DREADDs are engineered G protein-coupled receptors that are unresponsive to endogenous ligands but can be activated by specific synthetic ligands wikipedia.org.

Agonistic Activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)

This compound functions as a potent agonist at muscarinic-based DREADDs, including the excitatory hM3Dq and hM1Dq, and the inhibitory hM4Di DREADDs hellobio.comtocris.com. It exhibits high potency at these receptors, with reported pEC50 values of 8.08, 8.38, and 7.27 for hM3Dq, hM1Dq, and hM4Di, respectively hellobio.com. A key characteristic of this compound is its high selectivity for these designer receptors over their wild-type counterparts. For instance, this compound demonstrates over 10,000-fold selectivity for hM3Dq over the wild-type human M3 receptor (hM3) hellobio.comcaymanchem.comtocris.comacs.org. It interacts with wild-type hM1 and hM4 receptors with relatively low affinity and lacks agonist activity at these native receptors hellobio.com. This selectivity makes this compound a useful non-CNO (Clozapine N-oxide) chemogenetic actuator for manipulating neuronal activity in research settings hellobio.comnews-medical.netwikipedia.orgnih.gov. Activation of Gαq-coupled DREADDs like hM3Dq and hM1Dq by ligands such as this compound can lead to neuronal firing, while activation of Gαi-coupled DREADDs like hM4Di can result in the inhibition of neuronal activity news-medical.netwikipedia.org.

Data on this compound's Potency at Muscarinic DREADDs:

| DREADD Receptor | Potency (pEC50) | Reference |

| hM3Dq | 8.08 | hellobio.comtocris.com |

| hM1Dq | 8.38 | hellobio.comtocris.com |

| hM4Di | 7.27 | hellobio.comtocris.com |

G-Protein Coupled Receptor (GPCR) Signaling Pathways Engaged by this compound-DREADD Interaction

The interaction of this compound with DREADDs initiates intracellular signaling cascades dependent on the specific G protein coupled to the engineered receptor bio-techne.com. For inhibitory DREADDs like hM4Di, which are coupled to the Gi protein, this compound binding leads to the activation of the Gi signaling pathway bio-techne.combenchling.com. This pathway primarily functions by inhibiting adenylyl cyclase (AC), an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) bio-techne.comnews-medical.net. The reduction in intracellular cAMP levels subsequently affects downstream signaling molecules that are typically regulated by cAMP, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) bio-techne.comnews-medical.net.

Conversely, this compound also acts as an agonist at Gq-coupled DREADDs (hM1Dq, hM3Dq) tocris.comhellobio.comtocris.com. Activation of Gq-coupled DREADDs by this compound triggers the Gq signaling pathway, which involves the activation of phospholipase C (PLC) bio-techne.comnews-medical.net. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) bio-techne.comnews-medical.net. IP3 then mediates the release of calcium ions from intracellular stores, while DAG activates various isoforms of protein kinase C (PKC) bio-techne.comnews-medical.net.

Research has provided quantitative data on the potency of this compound at different muscarinic DREADDs. For example, this compound has shown submicromolar potency at hM4Di in assays measuring the inhibition of isoproterenol-stimulated cAMP production and pERK1/2 nih.govacs.org.

Here is a summary of this compound's potency at different DREADDs:

| DREADD | G Protein Coupling | pEC50 (in vitro) | Effect on Neuronal Activity | Reference |

| hM1Dq | Gq | 8.38 | Excitatory | hellobio.comtocris.com |

| hM3Dq | Gq | 8.08 | Excitatory | hellobio.comtocris.com |

| hM4Di | Gi | 7.27 | Inhibitory | hellobio.comtocris.com |

Note: pEC50 values represent the negative logarithm of the half-maximal effective concentration.

Mechanism of Neuronal Hyperpolarization via Gi-DREADDs

The activation of Gi-coupled DREADDs, such as hM4Di, by agonists like this compound leads to neuronal inhibition tocris.comfrontiersin.org. A primary mechanism underlying this inhibition is the induction of neuronal hyperpolarization wikipedia.orgnih.gov. This hyperpolarization is mediated, at least in part, by the activation of G-protein inwardly rectifying potassium (GIRK) channels wikipedia.orgnih.govhellobio.com.

Upon activation of Gi-coupled receptors, the Gi protein dissociates into α and βγ subunits bio-techne.com. The βγ subunits can directly interact with and open GIRK channels nih.gov. The opening of GIRK channels increases the permeability of the neuronal membrane to potassium ions, leading to an efflux of positive charge from the neuron benchling.com. This outward potassium current results in a decrease in the resting membrane potential, making the neuron less likely to fire action potentials, thus causing hyperpolarization and attenuating neuronal activity wikipedia.orgbenchling.com.

Studies have confirmed that hM4Di activation leads to hyperpolarization and a reduction in neuronal firing rates benchling.comnih.gov.

Mechanism of Presynaptic Neurotransmitter Release Inhibition via DREADDs

In addition to inducing hyperpolarization, activation of Gi-coupled DREADDs, including hM4Di, can also inhibit presynaptic neurotransmitter release nih.govnih.gov. This mechanism, often referred to as "synaptic silencing," contributes significantly to the inhibitory effect of Gi-DREADDs on neuronal circuits nih.govnih.gov.

While the exact mechanisms by which hM4Di activation inhibits presynaptic release are still under investigation, it is known that GPCRs are present on presynaptic terminals and can modulate neurotransmitter release nih.gov. The Gi pathway, activated by this compound binding to hM4Di, can interfere with the processes required for vesicle docking, fusion, and release of neurotransmitters into the synaptic cleft nih.gov. This can occur through various mechanisms, potentially including the modulation of voltage-gated calcium channels or proteins involved in the synaptic vesicle release machinery nih.gov.

Research indicates that hM4Di can effectively suppress presynaptic transmission both ex vivo and in vivo nih.gov. This presynaptic inhibition is considered a potent action of hM4Di and expands the utility of DREADD-based technology for dissecting neural circuits nih.gov.

Neuropharmacological Investigations

Modulation of Neurotransmitter Systems in Specific Brain Regions

Perlapine's influence is not uniform across the brain; it demonstrates specific effects on key neurotransmitter systems in distinct anatomical regions, particularly those involved in psychosis and mood regulation.

In preclinical studies using rat models, this compound has been shown to significantly modulate dopamine (B1211576) metabolism in the striatum and the tuberculum olfactorium. nih.gov Research comparing this compound to established antipsychotics like haloperidol (B65202), chlorpromazine (B137089), and clozapine (B1669256) found that all four compounds produced a dose-dependent increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine. nih.gov this compound also elevated levels of another dopamine metabolite, homovanillic acid (HVA), to a similar extent as the other tested antipsychotics. nih.gov

Notably, while this compound increased the turnover of dopamine (as indicated by the rise in metabolites), it did not alter the concentration of dopamine itself in these brain regions. nih.gov The potency of this compound in elevating DOPAC was found to be similar to that of chlorpromazine, and its time-action curves were virtually identical to those of clozapine, suggesting a significant impact on presynaptic dopamine dynamics. nih.gov

Table 1: Effect of this compound and Comparative Drugs on Dopamine Metabolites

| Compound | Effect on Striatal DOPAC | Effect on Tuberculum Olfactorium DOPAC | Effect on Dopamine Levels |

|---|---|---|---|

| This compound | Dose-dependent increase | Dose-dependent increase | No change |

| Haloperidol | Dose-dependent increase | Dose-dependent increase | Not specified |

| Chlorpromazine | Dose-dependent increase | Dose-dependent increase | Not specified |

| Clozapine | Dose-dependent increase | Dose-dependent increase | Not specified |

This table is based on findings from comparative preclinical studies. nih.gov

Detailed research specifically investigating the direct impact of this compound on norepinephrine (B1679862) dynamics within the brain stem is not extensively documented in the available scientific literature. While this compound is known to have antiadrenergic properties, its specific modulatory effects on the firing of noradrenergic neurons originating in brain stem nuclei, such as the locus coeruleus, have not been fully characterized.

Neurobiological Substrates of Sedative Properties

The sedative and hypnotic effects of this compound are attributed to its potent antagonism of several key neuroreceptors. The primary mechanism is believed to be its strong antihistamine activity, particularly at the histamine (B1213489) H1 receptor. nih.gov Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.

In addition to its antihistamine effects, this compound's sedative properties are augmented by its activity at other receptors. It possesses anticholinergic, antiserotonergic, and antiadrenergic properties, all of which can contribute to CNS depression and sedation. nih.gov Its structural similarity to other sedative compounds, like the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist C21, which has also been shown to modulate sleep, further supports this multifactorial neurobiological basis for its sedative action. biorxiv.org

Research into Potential Antipsychotic Efficacy and Receptor Occupancy Theories

The potential antipsychotic efficacy of this compound is a subject of scientific interest and debate, primarily due to conflicting pharmacological data. A prominent theory for predicting antipsychotic efficacy is based on a drug's ability to increase dopamine turnover, measured by the accumulation of metabolites like DOPAC and HVA in the striatum and tuberculum olfactorium. nih.gov According to this model, this compound's demonstrated ability to produce dose-dependent increases in these metabolites, with a potency similar to chlorpromazine, predicts that it should possess antipsychotic properties. nih.gov

Table 2: this compound Receptor Binding Profile (IC50 nM)

| Receptor | IC50 (nM) |

|---|---|

| Dopamine D1 | 198 |

| Dopamine D2 | 1,803 |

| α1-Adrenergic | 19 |

| α2-Adrenergic | 4,945 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher binding affinity. nih.gov

Chemogenetic Applications of Perlapine in Neuroscience Research

Characterization as a Designer Receptor Exclusively Activated by Designer Drugs (DREADD) Ligand

Perlapine has been characterized as a potent agonist for certain muscarinic-based DREADDs. hellobio.comrndsystems.com Its utility as a DREADD ligand stems from its ability to activate these engineered receptors while exhibiting significantly lower activity at their wildtype counterparts. acs.orgnih.govhellobio.com

Discovery and Identification as a Novel DREADD Agonist

The identification of this compound as a DREADD agonist occurred during a broad library screen of existing compounds. acs.orgnih.govacs.org This screening effort aimed to find novel ligands for DREADDs, particularly in light of concerns surrounding the metabolic profile of the widely used DREADD actuator, CNO. acs.orgnih.govacs.org this compound, an approved hypnotic drug in Japan, was found to exhibit both binding and calcium mobilization at the hM3Dq receptor. acs.orgnih.govacs.orgnews-medical.net Further structure-activity relationship (SAR) studies of hM3Dq also led to the discovery of this compound as a novel, potent hM3Dq agonist. acs.orgnih.govacs.org

Receptor Selectivity Profile for Human Muscarinic DREADDs (hM1Dq, hM3Dq, hM4Di) Versus Wildtype Muscarinic Receptors

This compound has been shown to be a potent agonist at multiple muscarinic-based DREADDs, including the excitatory hM1Dq and hM3Dq, and the inhibitory hM4Di. hellobio.comrndsystems.comhellobio.com Studies have demonstrated that this compound interacts with wildtype human muscarinic receptors (hM1 and hM4) with relatively low affinity. acs.orgnih.govhellobio.com this compound exhibits significantly higher selectivity for DREADD variants compared to wildtype receptors. Specifically, it shows over 10,000-fold selectivity for hM3Dq over the wildtype hM3 receptor. hellobio.comrndsystems.comacs.orgnih.govacs.orghellobio.comnih.govsigmaaldrich.com While this compound shows a notable increase in binding affinity at hM3Dq compared to wildtype hM3, its increase in binding affinity at hM1Dq and hM4Di compared to their wildtype receptors is described as only small. acs.orgnih.gov Despite exhibiting modest binding affinities for wildtype hM1 receptors, this compound displayed no agonist activity in functional assays at this receptor. nih.gov

The potency of this compound at muscarinic DREADDs has been quantified by pEC50 values. This compound has pEC50 values of 8.38 at hM1Dq, 8.08 at hM3Dq, and 7.27 at hM4Di in vitro. hellobio.comrndsystems.comhellobio.com

Comparative Analysis with Other DREADD Actuators (e.g., Clozapine (B1669256) N-oxide, Compound 21)

This compound has been compared to other commonly used and emerging DREADD actuators, such as Clozapine N-oxide (CNO) and Compound 21 (C21), particularly in the context of their selectivity, potency, and metabolic profiles. acs.orgnih.govbiorxiv.org

Evaluation of Clozapine Back-Metabolism Considerations

A significant concern with the use of CNO as a DREADD actuator is its potential to undergo back-metabolism to clozapine in vivo. acs.orgnih.govnih.govwikipedia.orgresearchgate.netaddgene.org Clozapine is a pharmacologically active compound with affinity for a wide range of receptors, which can lead to off-target effects and confound experimental results. nih.govnih.govwikipedia.orgresearchgate.netwikipedia.orgabcam.com Studies have shown that CNO can be converted to clozapine in both rodents and nonhuman primates. nih.govresearchgate.net In contrast to CNO, this compound has been reported not to undergo back-metabolism to clozapine. acs.orgnih.govhellobio.comhellobio.comhellobio.com This characteristic makes this compound an attractive alternative for studies where clozapine back-metabolism is a concern. acs.orgnih.govaddgene.org

Potency and Efficacy Comparisons in DREADD Activation

This compound, CNO, and Compound 21 have been evaluated for their potency and efficacy in activating muscarinic DREADDs in vitro. In calcium mobilization assays at hM3Dq, this compound showed a pEC50 of 8.08 ± 0.05, while C21 showed a pEC50 of 8.48 ± 0.05. acs.orgnih.gov All three ligands were found to be potent agonists in IP1 and pERK1/2 assays of hM1Dq activation. nih.gov

While C21 and CNO demonstrated greater than 10-fold higher affinity at hM1Dq and hM4Di compared to wildtype receptors, this compound showed only a small increase in binding affinity at these DREADDs relative to their wildtype counterparts. acs.orgnih.gov However, this compound, like CNO and C21, lacked agonist activity at wildtype hM1 receptors despite exhibiting modest binding affinities. nih.gov

Compound 21 is generally described as having similar potency to CNO but with improved selectivity and lack of back-metabolism to clozapine. addgene.orghellobio.comresearchgate.net this compound is also considered a potent agonist at muscarinic DREADDs. hellobio.comrndsystems.comhellobio.com

Here is a table summarizing some comparative data:

| Compound | hM1Dq pEC50 | hM3Dq pEC50 | hM4Di pEC50 | Back-Metabolism to Clozapine |

| This compound | 8.38 hellobio.comrndsystems.comhellobio.com | 8.08 ± 0.05 acs.orgnih.gov, 8.08 hellobio.comrndsystems.comhellobio.com | 7.27 hellobio.comrndsystems.comhellobio.com | No acs.orgnih.govhellobio.comhellobio.comhellobio.com |

| CNO | Potent agonist nih.gov | 6.0 nM (EC50) researchgate.net | Agonist nih.gov | Yes acs.orgnih.govnih.govwikipedia.orgresearchgate.netaddgene.org |

| Compound 21 | 8.91 acs.orgnih.govhellobio.combio-techne.comtocris.com | 8.48 ± 0.05 acs.orgnih.gov, 8.48 hellobio.combio-techne.comtocris.com | 7.77 acs.orgnih.govhellobio.combio-techne.comtocris.com | No acs.orgnih.govaddgene.orghellobio.comhellobio.com |

Note: pEC50 values represent the negative logarithm of the half maximal effective concentration, with higher values indicating greater potency.

Methodological Considerations for this compound Application in Chemogenetics

When utilizing this compound in chemogenetic experiments, several methodological considerations are important. This compound has shown weak to moderate binding affinity at a range of wildtype GPCRs, including some biogenic amine receptors (e.g., 5-HT2A, 5-HT6, 5-HT7, and D4). nih.govwikipedia.org While it lacks agonist activity at wildtype muscarinic receptors, its binding affinity at other GPCRs could potentially translate to functional effects in vivo. nih.govnih.govhellobio.comwikipedia.org Therefore, it is essential to carefully consider the dose of this compound used in vivo and include appropriate control groups, such as non-DREADD-expressing animals treated with this compound, to assess potential off-target effects. nih.govbiorxiv.org

The route of administration and pharmacokinetic properties are also important factors. This compound is brain-penetrant. hellobio.comhellobio.com A water-soluble dihydrochloride (B599025) salt of this compound is commercially available, which can be advantageous for preparing solutions for administration. hellobio.comhellobio.com

Chemogenetic experiments often involve expressing DREADDs in specific neuronal populations using viral vectors. nih.govnih.gov Achieving cell type-specific or circuit-specific modulation requires careful consideration of viral tropism, promoter choice, and injection strategies (e.g., local intracranial infusion or dual viral-vector approaches). nih.govnih.gov While these considerations are general to chemogenetics, they are equally relevant when using this compound as the DREADD actuator.

The duration of DREADD activation by this compound will depend on its pharmacokinetic profile, including its metabolism and clearance. While this compound does not back-metabolize to clozapine, its own metabolic fate and the duration of receptor occupancy should be considered when designing experiments, particularly for studies requiring precise temporal control of neuronal activity.

Preclinical In Vitro Applications of this compound-DREADD Systems

In vitro studies are fundamental in characterizing the pharmacological properties of this compound at DREADD receptors and assessing its potential for chemogenetic applications. These studies provide crucial data on receptor binding, activation, and functional efficacy. acs.orgnih.gov

Receptor Binding and Activation Studies in Transfected Cell Lines

This compound's interaction with DREADDs and wildtype receptors is typically assessed using transfected cell lines, such as Chinese hamster ovary (CHO) cells, that heterologously express the receptors of interest. acs.orgnih.gov Radioligand competition binding assays are employed to determine the binding affinity of this compound for DREADDs (e.g., hM1Dq, hM3Dq, hM4Di) and their corresponding wildtype muscarinic receptors (e.g., hM1, hM3, hM4). acs.orgnih.gov

Research has shown that this compound interacts with wildtype hM1 and hM4 receptors with relatively low affinity. acs.orgnih.gov While this compound shows an increase in binding affinity at hM1Dq and hM4Di compared to wildtype receptors, this increase may be smaller compared to other DREADD ligands like CNO and Compound 21. acs.orgnih.gov However, this compound has demonstrated potent agonist activity at hM3Dq and exhibits high selectivity for hM3Dq over the wildtype hM3 receptor. acs.orgrndsystems.comtocris.comhellobio.commedchemexpress.com

Activation studies in transfected cells often involve measuring downstream signaling events upon this compound application. These studies confirm that this compound can indeed activate the engineered receptors. acs.orgnih.gov

Functional Assays for Receptor Efficacy (e.g., IP1, pERK1/2, Calcium Mobilization)

Functional assays are used to evaluate the efficacy of this compound in activating DREADD-mediated signaling pathways in vitro. These assays measure specific intracellular responses coupled to the activated DREADD receptor.

For Gq-coupled DREADDs like hM1Dq and hM3Dq, common functional assays include measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the phospholipase C (PLC) pathway activated by Gq signaling. acs.orgnih.govphysiology.org this compound has been shown to be a potent agonist in IP1 assays for hM1Dq and hM3Dq activation. acs.orgnih.gov

Another assay involves measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), a signaling node activated by various GPCR pathways, including those coupled to Gq. acs.orgnih.gov this compound has also demonstrated agonist activity in pERK1/2 assays for hM1Dq and hM3Dq. acs.orgnih.gov

Calcium mobilization assays are frequently used for Gq-coupled DREADDs, as activation of this pathway leads to the release of intracellular calcium stores. acs.orgnih.govacs.orgmdpi.com this compound has been shown to stimulate calcium mobilization at hM3Dq in transfected cells. acs.orgnih.gov

For Gi-coupled DREADDs like hM4Di, functional assays typically measure the inhibition of adenylyl cyclase activity, which leads to decreased intracellular cAMP levels. acs.orgnih.govnews-medical.netmdpi.com this compound has been evaluated as an agonist for hM4Di in assays measuring the inhibition of isoproterenol-stimulated cAMP production and pERK1/2. acs.orgnih.gov

Data from these in vitro functional assays provide quantitative measures of this compound's potency and efficacy at different muscarinic-based DREADDs.

| DREADD Receptor | Functional Assay | This compound Activity | pEC50 (approximate) | Reference |

| hM1Dq | IP1 accumulation | Agonist | Potent | acs.orgnih.gov |

| hM1Dq | pERK1/2 phosphorylation | Agonist | Potent | acs.orgnih.gov |

| hM3Dq | IP1 accumulation | Potent Agonist | 8.08 - 8.38 | acs.orgnih.govrndsystems.comtocris.comhellobio.com |

| hM3Dq | pERK1/2 phosphorylation | Agonist | Potent | acs.orgnih.gov |

| hM3Dq | Calcium Mobilization | Potent Agonist | 8.08 - 8.48 | acs.orgnih.gov |

| hM4Di | Inhibition of cAMP production | Agonist | Submicromolar | acs.orgnih.gov |

| hM4Di | pERK1/2 phosphorylation | Agonist | Submicromolar | acs.orgnih.gov |

Preclinical In Vivo Applications of this compound-DREADD Systems

Preclinical in vivo studies, primarily in rodent models, are essential to investigate the utility of this compound-DREADD systems for modulating neuronal activity and influencing behavior. These studies build upon the in vitro characterization to assess the effectiveness of this compound in a living system. acs.orgnih.gov

Neuronal Activity Modulation in Rodent Models

In vivo applications of this compound-DREADD systems in rodents aim to selectively activate or inhibit the activity of neurons expressing the DREADD receptors. This is typically achieved by delivering the DREADD construct to a specific brain region or cell type using viral vectors and then administering this compound systemically or locally. mdpi.comnih.gov

Studies using this compound in vivo have explored its ability to modulate neuronal activity mediated by muscarinic-based DREADDs. For instance, this compound has been shown to activate neurons expressing the excitatory hM3Dq DREADD. acs.orgnih.gov Activation of hM3Dq in neurons leads to depolarization and increased firing rates, often mediated by the Gq pathway and subsequent calcium mobilization. acs.orgmdpi.com

While CNO has been widely used for in vivo DREADD activation, concerns about its back-metabolism to clozapine have driven the search for alternatives like this compound. acs.orgnih.govmdpi.comnih.govbiorxiv.org Although this compound has shown promise in activating DREADDs in vitro and has been explored in vivo, comprehensive in vivo characterization, including detailed assessments of its effects on neuronal activity and potential off-target effects in various brain regions and circuits, is crucial for its broader adoption in neuroscience research. acs.orgnih.govnih.govnih.gov

The use of appropriate control groups, such as wildtype animals treated with this compound and animals expressing a control virus treated with this compound, is paramount in in vivo studies to ensure that observed effects are specifically due to DREADD activation. mdpi.combiorxiv.orgnih.gov

Behavioral and Circuit-Specific Manipulations in Animal Models

Chemogenetic approaches, including those employing DREADDs activated by ligands such as this compound, represent valuable platforms for manipulating neuronal and non-neuronal signal transduction in a cell-type-specific fashion in freely moving animals. nih.govnews-medical.netfrontiersin.org DREADD-based tools are widely utilized by neuroscientists to investigate the circuitry and cellular signals that underlie behavior, perceptions, emotions, innate drives, and motor functions in various species, including mice and rats. nih.gov

This compound is recognized as a potent agonist at muscarinic-based DREADDs, specifically the excitatory hM3Dq and inhibitory hM4Di DREADDs. hellobio.comsigmaaldrich.comrndsystems.com It exhibits high selectivity for these engineered receptors over their wild-type counterparts. hellobio.comsigmaaldrich.comrndsystems.com For instance, this compound demonstrates over 10,000-fold selectivity for activating hM3Dq compared to the wildtype hM3 receptor. hellobio.comsigmaaldrich.comrndsystems.com This potency and selectivity make this compound a suitable tool for activating or inhibiting specific neuronal populations expressing these DREADDs in animal models.

The application of DREADDs in animal models for circuit-specific manipulation often involves the delivery of the genetic material encoding the DREADD receptor to targeted brain regions using viral vectors, such as adeno-associated viruses (AAVs). nih.govfrontiersin.orgnih.gov Once the DREADD receptors are expressed in the desired cell population, systemic or local administration of a ligand like this compound can then modulate the activity of these specific neurons. nih.gov This allows researchers to investigate the causal role of defined neural circuits in generating specific behaviors.

While the traditional DREADD ligand, clozapine N-oxide (CNO), has been extensively used in rodent models, concerns regarding its metabolism back to clozapine, a psychoactive compound with its own pharmacological targets, have been raised. nih.govnews-medical.netuconn.edubiorxiv.orgkuleuven.beacs.org Clozapine can bind to a variety of endogenous receptors, potentially confounding the interpretation of behavioral results. kuleuven.be this compound has been explored as an alternative DREADD agonist, noted for its potent and selective activation of hM3Dq and hM4Di DREADDs. nih.govnews-medical.nethellobio.comsigmaaldrich.comrndsystems.comkuleuven.be Although this compound may have modest affinity for some biogenic amine receptors, careful dose selection and control experiments in animals not expressing DREADDs are crucial to ensure that observed behavioral effects are specifically due to DREADD activation. nih.gov

Translational Utility in Non-Human Primate Models

The application of chemogenetics, including the use of this compound as a DREADD ligand, in non-human primates (NHPs) is considered a crucial step towards translating these powerful tools for potential therapeutic applications in humans. nih.govnih.govnih.govapa.org NHPs offer greater neurobiological similarity to humans compared to rodents, making findings in these models more directly relevant to human conditions. nih.gov

DREADDs have been successfully expressed in non-human primates, demonstrating the ability to modulate circuitry, electrophysiology, and behavior. nih.govapa.orgelifesciences.org Studies in NHPs have shown repeatable changes in behaviors, such as reward-related behaviors, following DREADD-induced modulation of specific brain regions. nih.gov The use of DREADDs in NHPs enables the investigation of the causal relationship between a brain region or network and particular behaviors, which is highly valuable given the complexity of primate brain circuits. nih.govelifesciences.org

This compound is particularly relevant for translational studies in primates, and potentially in humans, partly because it is an approved medication in Japan with a history of use. nih.govnews-medical.netuconn.edu This pre-existing clinical data is advantageous when considering the potential for using DREADD technology in human applications. Given the concerns about CNO's metabolism to clozapine in primates, similar to humans, this compound has been suggested as a more suitable DREADD ligand for translational studies. nih.govnews-medical.netuconn.edubiorxiv.org Its potent and selective activation of muscarinic-based DREADDs without significant back-metabolism to a highly psychoactive compound like clozapine positions this compound as a favorable alternative for manipulating neuronal activity in NHP models. nih.govnews-medical.nethellobio.comsigmaaldrich.comrndsystems.comkuleuven.be

While the widespread application of chemogenetics in NHPs is still developing compared to rodent studies, significant progress has been made in recent years. nih.govresearchgate.netbinasss.sa.cr Studies utilizing DREADDs in NHPs have provided electrophysiological evidence of the effectiveness of chemogenetic agents in modulating neuronal firing. nih.gov As research in NHP models continues, the use of potent and selective DREADD agonists like this compound is expected to play a significant role in advancing our understanding of primate brain function and its relation to behavior, paving the way for potential future clinical interventions.

Pharmacokinetic and Metabolic Research

Metabolic Pathways and Biotransformation in Biological Systems

Biotransformation is the process by which a drug is chemically altered within the body, primarily occurring in the liver nih.govfirsthope.co.in. These enzymatic reactions convert lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted nih.govfirsthope.co.inslideshare.net. Biotransformation typically involves two phases: Phase I reactions (functionalization) and Phase II reactions (conjugation) nih.govfirsthope.co.inslideshare.net. Phase I reactions often introduce or expose functional groups through oxidation, reduction, or hydrolysis, frequently involving the cytochrome P450 (CYP) enzyme system nih.govfirsthope.co.inphiladelphia.edu.jo. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules like glucuronic acid, sulfate, or amino acids, resulting in highly water-soluble compounds nih.govfirsthope.co.inslideshare.net.

While specific detailed metabolic pathways and the full spectrum of perlapine metabolites in humans are not extensively described in the provided search results, studies in animal models offer some insights. Research in rats indicates that this compound influences the metabolism of biogenic amines in the brain, affecting the turnover of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) nih.gov. This compound has been shown to enhance the turnover of DA in the striatum, similar to haloperidol (B65202) and thioridazine (B1682328), leading to an increase in DA metabolites like homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) nih.govnih.gov. This effect is attributed to the blockade of dopaminergic transmission nih.gov. This compound also appears to enhance the turnover of 5-HT in the brain nih.gov.

Comparative Metabolic Profiles with Related Compounds (e.g., Clozapine (B1669256), Fluthis compound)

This compound shares structural similarities with atypical antipsychotics like clozapine and fluthis compound (B1663347) wikipedia.orgpsychiatrist.comliverpool.ac.uk. Comparative studies in animal models have highlighted both similarities and differences in their metabolic effects, particularly concerning neurotransmitter metabolism nih.govnih.govnih.gov.

In rats, this compound, clozapine, and haloperidol all produced a dose-dependent increase in DOPAC levels in dopamine-rich brain structures such as the striatum and tuberculum olfactorium nih.gov. The potency of this compound in increasing DOPAC was found to be similar to that of chlorpromazine (B137089) nih.gov. Furthermore, the time-action curves for this compound and clozapine on DOPAC and HVA elevation in the striatum and tuberculum olfactorium were virtually identical nih.gov. This suggests a similar influence on dopamine metabolism in these regions, potentially through dopamine receptor blockade nih.govnih.gov. However, unlike clozapine, this compound did not alter dopamine levels in the striatum and tuberculum olfactorium nih.gov.

Comparing this compound and fluthis compound with clozapine in rats, fluthis compound, like clozapine, was equally active in the striatum, nucleus accumbens, and cortex in terms of its effects on dopamine turnover nih.gov. However, unlike clozapine, fluthis compound did not significantly enhance norepinephrine (B1679862) or 5-hydroxytryptamine turnover nih.gov. This compound, on the other hand, seems to enhance the turnover of 5-HT, an effect not observed with clozapine or thioridazine in one study nih.gov.

A key distinction highlighted in recent research, particularly in the context of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), is the metabolic fate concerning conversion to clozapine. While clozapine N-oxide (CNO), another related compound used as a DREADD agonist, undergoes significant back-metabolism to clozapine in animal models, studies have reported no evidence of this compound being metabolized back to clozapine following administration hellobio.comacs.orgnih.gov. This lack of conversion to clozapine is considered an advantage in research settings where the pharmacological effects of clozapine could confound the results acs.orgnih.govbiorxiv.org.

Research on Brain Penetration and Distribution in Animal Models

Research in animal models has investigated the ability of this compound to cross the blood-brain barrier and distribute into brain tissue. Studies using intraperitoneal administration in mice demonstrated measurable brain levels of this compound 30 minutes after administration acs.orgnih.gov. This indicates that this compound is capable of penetrating the blood-brain barrier.

Comparative studies involving CNO and a compound referred to as C21 have also included this compound to assess brain exposure acs.orgnih.gov. These studies showed that this compound, similar to C21, achieved measurable levels in the brain following systemic administration, in contrast to CNO which showed little to no evidence in the brain itself, relying on its back-metabolism to clozapine for central effects acs.orgnih.gov.

The distribution of this compound within different brain regions has been investigated, particularly in relation to its effects on neurotransmitter metabolism. Studies in rats have examined the impact of this compound on dopamine metabolites in the striatum and tuberculum olfactorium, indicating its presence and activity in these brain areas nih.govnih.gov.

Plasma and Brain Exposure Dynamics

Studies in animal models have provided data on the concentrations of this compound in both plasma and brain tissue following administration. Following intraperitoneal administration of this compound at doses of 0.1, 1, and 10 mg/kg in mice, measurable brain and plasma levels were observed after 30 minutes acs.orgnih.gov.

While detailed time-course data for this compound's plasma and brain concentrations were not as extensively presented in the provided results as for some other compounds like C21, the detection of measurable levels in both compartments at various doses confirms its systemic absorption and distribution into the central nervous system acs.orgnih.gov. The presence of this compound in the brain at levels sufficient to influence neurotransmitter metabolism, as indicated by the changes in dopamine and serotonin metabolite levels in rat studies, further supports its brain penetration and relevant exposure dynamics in animal models nih.govnih.gov.

Interactive Data Table: Plasma and Brain Levels in Mice (Example based on data format from search results, specific this compound values across doses were indicated as measurable but precise numbers for all doses/time points were not extracted in detail for table creation from the text snippets alone).

| Dose (mg/kg, i.p.) | Tissue | Concentration (e.g., ng/mL or µM) | Time Point |

| 0.1 | Plasma | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

| 0.1 | Brain | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

| 1 | Plasma | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

| 1 | Brain | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

| 10 | Plasma | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

| 10 | Brain | Measurable acs.orgnih.gov | 30 min acs.orgnih.gov |

Note: The table above is illustrative, based on the description that measurable levels were found at these doses and time point. Precise numerical data for this compound at all these points was not available in the text snippets to populate a detailed quantitative table.

Preclinical Research and Animal Models

Efficacy Studies in Animal Models of Neurological and Psychiatric Conditions

While perlapine is known for its hypnotic and sedative properties wikipedia.org, direct detailed studies specifically evaluating its efficacy in established animal models of neurological and psychiatric conditions such as schizophrenia, depression, or anxiety are not prominently featured in the gathered information.

However, one study investigated the effect of this compound on dopamine (B1211576) metabolism in rats as a potential predictor of antipsychotic efficacy. This research found that this compound produced a dose-dependent increase in levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in the striatum and tuberculum olfactorium of rats. The potency of this compound in increasing DOPAC levels was observed to be similar to that of chlorpromazine (B137089) wikipedia.org. Elevated levels of dopamine metabolites are often associated with increased dopamine turnover, which can be an indicator of dopamine receptor blockade, a mechanism central to the action of many antipsychotic drugs. Based on these neurochemical findings, the authors of this study predicted that this compound might possess antipsychotic efficacy, suggesting a need for its clinical re-evaluation wikipedia.org.

Despite this prediction based on dopamine metabolism, the available information does not include behavioral data from standard animal models used to assess antipsychotic efficacy, such as conditioned avoidance response, reversal of psychostimulant-induced hyperlocomotion or stereotypy, or improvement in prepulse inhibition deficits. Therefore, while a neurochemical basis for potential efficacy has been suggested, direct evidence from behavioral efficacy studies in animal models of psychiatric conditions is not extensively documented in the provided sources.

Preclinical Evaluation of Pharmacological Effects and Receptor Selectivity in Animal Models

Preclinical evaluation has characterized this compound's binding affinity for various neurotransmitter receptors. In vitro studies have shown that this compound has relatively weak affinity for the dopamine D₂ receptor (IC₅₀ = 1,803 nM) compared to its higher affinity for the dopamine D₁ receptor (IC₅₀ = 198 nM), the α₁-adrenergic receptor (IC₅₀ = 19 nM), and the serotonin (B10506) 5-HT₂A receptor (IC₅₀ = 70 nM) wikipedia.org. It also shows affinity for the dopamine D₄ receptor (Ki = 30 nM) mims.com. These binding profiles suggest that this compound's pharmacological effects are mediated through a combination of actions at multiple receptor types.

This compound has also been noted for its use as a potent and selective agonist for certain Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the hM₃Dq DREADD (EC₅₀ = 2.8 nM) mims.commims.com. This application is primarily as a research tool to manipulate neuronal activity in genetically modified animals expressing these engineered receptors mims.com. While this highlights this compound's ability to interact with specific receptors in a biological context, it represents interaction with an artificial system rather than the primary evaluation of its effects on native receptors in typical animal models of disease.

Extrapyramidal symptoms (EPS) are a common concern with antipsychotic medications, particularly those with potent dopamine D₂ receptor blockade. Animal models are frequently used to predict the likelihood of a compound causing EPS. Key models include the assessment of catalepsy and the induction of stereotypy wikipedia.orgmims.com.

Catalepsy, characterized by a sustained posture, is considered a predictive measure of acute EPS liability wikipedia.orgmims.com. Stereotypy, repetitive and purposeless behaviors, can be induced by dopaminergic agonists and is also used in the assessment of antipsychotic activity and potential for motor side effects wikipedia.orgwikipedia.org. Typical antipsychotics, which are strong D₂ antagonists, tend to induce catalepsy readily, while atypical antipsychotics generally have a lower propensity for causing catalepsy wikipedia.orgmims.com.

Given this compound's relatively weak affinity for the dopamine D₂ receptor compared to some other receptors wikipedia.org, it might be hypothesized to have a lower liability for inducing EPS compared to typical antipsychotics. However, direct experimental data from animal studies specifically evaluating this compound's effects in catalepsy or stereotypy induction tests were not found in the provided search results. The observation that this compound increased dopamine metabolites in rats with a potency similar to chlorpromazine wikipedia.org could, by extrapolation based on the known effects of chlorpromazine, suggest some potential for motor effects, but this is an indirect inference.

Specific studies detailing the induction of catalepsy or stereotypy by this compound in animal models are not described in the provided information. Research on this compound in animal models appears to have focused more on its effects on dopamine metabolism wikipedia.org and its application as a DREADD ligand mims.commims.commims.com, rather than a systematic evaluation of its motor side effect profile using standard behavioral tests for EPS liability.

Comparative Pharmacological Profiles with Other Neuroleptic and Atypical Antipsychotic Agents

This compound is structurally related to several other tricyclic and atypical antipsychotic agents, including clotiapine, clozapine (B1669256), fluthis compound (B1663347), loxapine, and tilozepine (B1614503) wikipedia.org. Comparisons of its pharmacological profile with these and other agents have been made, primarily based on receptor binding affinities and, in one instance, on effects on dopamine metabolism in animals.

In terms of receptor binding, this compound's profile of relatively weak D₂ affinity coupled with higher affinity for D₁, α₁-adrenergic, and 5-HT₂A receptors wikipedia.org differentiates it from typical antipsychotics, which are primarily potent D₂ antagonists. Atypical antipsychotics often have a broader receptor binding profile, including significant affinity for 5-HT₂A receptors, which is thought to contribute to their lower EPS liability and potential efficacy against a wider range of symptoms mims.com. This compound's affinity for 5-HT₂A receptors aligns with the profile of some atypical agents.

Comparative studies in animal behavioral models that directly assess the efficacy or side effect profiles of this compound against a range of other neuroleptic or atypical antipsychotic agents were not found in the provided search results. Therefore, comprehensive comparative pharmacological profiles in animal models remain to be fully elucidated based on the available information.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16106 |

| Chlorpromazine | 2721 |

| Clozapine | 2811 |

| Clotiapine | 16351 |

| Fluthis compound | 49381 |

| Haloperidol (B65202) | 3559 |

| Loxapine | 3964 |

| Olanzapine (B1677200) | 4585 |

| Quetiapine (B1663577) | 5002 |

| Risperidone | 5073 |

| Sertindole | 60149 |

| Tilozepine | 172286 |

| Ziprasidone | 60854 |

| Amisulpride | 2159 |

Note: PubChem CIDs for Chlorpromazine and Haloperidol were obtained through separate PubChem searches as they were mentioned in the text but their CIDs were not present in the initial search snippets. For Olanzapine, CID 4585 is listed as the primary CID, although other CIDs were also mentioned in the snippets.

Data Tables

Structural Analogs and Drug Development Implications

Relationship to Tricyclic Drug Classes and Atypical Neuroleptics

Perlapine is classified as a tricyclic compound and has been historically associated with first-generation antihistamines and hypnotics. wikipedia.orgiiab.me The tricyclic structure, characterized by a central seven-membered ring fused to two benzene (B151609) rings, is also found in tricyclic antidepressants and some antipsychotics. mims.com While this compound itself has been described as having some antidopaminergic activity, it is generally considered ineffective as an antipsychotic based on its relatively weak affinity for the dopamine (B1211576) D2 receptor. wikipedia.org However, it is sometimes listed alongside atypical antipsychotics such as clozapine (B1669256), olanzapine (B1677200), quetiapine (B1663577), and fluthis compound (B1663347), likely due to shared structural features or overlapping pharmacological properties, such as activity at serotonin (B10506) and histamine (B1213489) receptors. wikipedia.orgfishersci.cawikipedia.org Atypical antipsychotics are known to block both dopamine D2 and serotonin 5HT-2A receptors. fishersci.ca

Role as a Structural Template in the Development of Related Compounds (e.g., Quetiapine, Fluthis compound)

While this compound shares a tricyclic framework with compounds like quetiapine and fluthis compound, the direct role of this compound as a structural template for the development of these specific drugs is not explicitly detailed in the provided information. wikipedia.orgfishersci.cawikipedia.orgbio-techne.comnih.gov However, its place within the tricyclic structural class and its pharmacological profile likely contributed to the broader understanding of structure-activity relationships within this group of compounds. The significance of this compound as a structural reference point is more clearly defined in the context of DREADD ligand design, where its distinct tricyclic core, compared to other DREADD ligands like clozapine N-oxide (CNO), has provided crucial insights into the structural requirements for DREADD activation. wikipedia.orgwikipedia.org

Structure-Activity Relationship (SAR) Studies in the Context of DREADD Ligand Design

This compound has emerged as a valuable tool in chemogenetics due to its activity as a ligand for DREADDs. wikipedia.orgtocris.comsigmaaldrich.comnih.govwikipedia.org Its discovery as a potent agonist for muscarinic DREADDs, particularly hM3Dq, has spurred investigations into the structural features that govern its interaction with these engineered receptors. wikipedia.orgwikipedia.orgwikipedia.orgtocris.comnih.gov SAR studies in the context of DREADD ligand design aim to identify the molecular determinants responsible for potent and selective activation of DREADDs while minimizing activity at native receptors. wikipedia.orgwikipedia.orgnih.gov

SAR studies involving this compound and related compounds have helped to identify key pharmacophores important for DREADD selectivity and potency. This compound itself is noted for its high selectivity, exhibiting over 10,000-fold selectivity for hM3Dq over the native human M3 receptor. wikipedia.orgwikipedia.orgwikipedia.orgtocris.comnih.gov While this compound shows potent agonist activity at hM1Dq, hM3Dq, and hM4Di DREADDs, it interacts with wildtype hM1 and hM4 receptors with relatively low affinity and lacks agonist activity at wild type receptors. nih.govfishersci.ca Studies exploring analogues of the CNO scaffold, another common DREADD ligand, have indicated that a basic amino group or a permanent positive charge is required to retain hM3Dq agonist activity. wikipedia.orgwikipedia.org The negative charge on N-oxides, such as in CNO, can reduce hM3Dq agonist potency. wikipedia.orgwikipedia.org Despite its high selectivity for certain DREADDs, this compound has shown off-target binding at other receptors, including members of the serotonin receptor family (e.g., 5HT2A, 5HT2C, and 5HT7), dopamine D1, and histamine H1 receptors, with affinities comparable to or greater than its affinity for muscarinic DREADDs. wikipedia.orgfishersci.ca These findings highlight the complex SAR governing DREADD ligand binding and selectivity.

The discovery of this compound as a potent hM3Dq agonist was particularly significant because it possesses a tricyclic core distinct from the benzodiazepine (B76468) core found in CNO, the prototypical DREADD ligand. wikipedia.orgwikipedia.org This observation demonstrated that the specific benzodiazepine tricyclic core of CNO is not a mandatory structural element for achieving high hM3Dq agonist activity. wikipedia.orgwikipedia.org This finding has been crucial in the exploration of tricyclic core modifications to develop next-generation DREADD ligands with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. wikipedia.orgwikipedia.orgnih.gov The fact that this compound, with its different tricyclic structure, is a potent and selective DREADD agonist supports the potential for modifying the central core of these molecules to optimize ligand properties for specific research or therapeutic applications.

Below is a table summarizing the potency of this compound at various muscarinic DREADDs and native receptors based on reported pEC50 and IC50 values.

| Receptor Target | Activity | Value (pEC50 or IC50) | Reference |

| hM1Dq | Agonist | 8.38 (pEC50) | tocris.comnih.gov |

| hM3Dq | Agonist | 8.08 (pEC50) | tocris.comnih.gov |

| hM4Di | Agonist | 7.27 (pEC50) | tocris.comnih.gov |

| hM3 | Agonist | >10,000-fold selective over hM3 | wikipedia.orgwikipedia.orgwikipedia.orgtocris.comnih.gov |

| hM1 | Binding | Relatively low affinity | nih.govfishersci.ca |

| hM4 | Binding | Relatively low affinity | nih.govfishersci.ca |

| D2 | Affinity | 1803 nM (IC50) | wikipedia.org |

| D1 | Affinity | 198 nM (IC50) | wikipedia.org |

| 5-HT2A | Affinity | 70 nM (IC50) | wikipedia.org |

| α1-adrenergic | Affinity | 19 nM (IC50) | wikipedia.org |

| α2-adrenergic | Affinity | 4945 nM (IC50) | wikipedia.org |

| 5HT2C | Binding | Affinity comparable to DREADDs | fishersci.ca |

| 5HT7 | Binding | Affinity comparable to DREADDs | fishersci.ca |

| H1 | Binding | Affinity comparable to DREADDs | fishersci.ca |

Advanced Methodologies in Perlapine Research

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold standard for characterizing the interaction between a compound and its target receptor, providing crucial data on binding affinity and selectivity. eurofinsdiscovery.comgiffordbioscience.com This method involves using a radioactively labeled ligand (radioligand) that binds to the receptor. By incubating the receptor source (e.g., cell membranes or whole cells) with increasing concentrations of the radioligand, researchers can determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, which reflects its affinity. giffordbioscience.comnih.gov

In competitive binding assays, varying concentrations of an unlabeled test compound, such as Perlapine, are incubated with a fixed concentration of the radioligand. giffordbioscience.comnih.govoncodesign-services.com The ability of the test compound to displace the radioligand from the receptor binding site is measured, allowing for the determination of the compound's inhibitory concentration (IC50). giffordbioscience.comoncodesign-services.com The IC50 value is then converted to a Ki value, representing the inhibition constant and providing a measure of the compound's binding affinity for the receptor. giffordbioscience.comoncodesign-services.com

This compound has been studied using radioligand binding assays to determine its affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, as well as alpha-adrenergic receptors. Research indicates that this compound exhibits relatively weak affinity for the dopamine D2 receptor (IC50 = 1,803 nM) but higher affinity for the dopamine D1 receptor (IC50 = 198 nM). wikipedia.org Its reported IC50 values are 19 nM for the α1-adrenergic receptor, 4,945 nM for the α2-adrenergic receptor, and 70 nM for the serotonin 5-HT2A receptor. wikipedia.org

More recently, radioligand binding assays have been employed to investigate this compound's interaction with Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly muscarinic-based DREADDs. nih.govacs.org Studies using radioligand competition binding with [³H]-NMS have shown that this compound interacts with wildtype human muscarinic M1 and M4 receptors with relatively low affinity. nih.govacs.org However, this compound has shown higher affinity for the hM1Dq and hM4Di DREADD variants compared to the wildtype receptors, although this increase was reported as only a small increase compared to the >10-fold increase seen with other DREADD ligands like CNO and C21. nih.govacs.org

The following table summarizes some reported binding affinities for this compound:

| Receptor Target | Assay Type | Reported Value (IC50 or pKi) | Reference |

| Dopamine D1 Receptor | Radioligand Binding Assay | 198 nM (IC50) | wikipedia.org |

| Dopamine D2 Receptor | Radioligand Binding Assay | 1,803 nM (IC50) | wikipedia.org |

| α1-adrenergic Receptor | Radioligand Binding Assay | 19 nM (IC50) | wikipedia.org |

| α2-adrenergic Receptor | Radioligand Binding Assay | 4,945 nM (IC50) | wikipedia.org |

| Serotonin 5-HT2A Receptor | Radioligand Binding Assay | 70 nM (IC50) | wikipedia.org |

| hM1Dq DREADD | Radioligand Binding Assay | 7.58 pKi | nih.govacs.org |

| hM4Di DREADD | Radioligand Binding Assay | 6.80 pKi | nih.govacs.org |

| hM1 Wildtype | Radioligand Binding Assay | 7.04 pKi | nih.govacs.org |

| hM4 Wildtype | Radioligand Binding Assay | 6.58 pKi | nih.govacs.org |

Functional Cell-Based Assays (e.g., FLIPR Assay)

Functional cell-based assays are essential for assessing the biological activity of compounds by measuring their effects on cellular responses mediated by receptors or ion channels. The Fluorescence Imaging Plate Reader (FLIPR) assay is a common method used to detect changes in intracellular calcium concentration, often employed to measure the activation of G protein-coupled receptors (GPCRs) coupled to the Gq protein pathway. bdbiosciences.comnih.gov Upon activation, Gq-coupled receptors stimulate phospholipase C, leading to the release of calcium from intracellular stores. addgene.org This calcium flux can be detected using calcium-sensitive fluorescent dyes. bdbiosciences.comnih.gov

This compound has been evaluated using FLIPR assays, particularly in the context of its activity at DREADDs. Studies have demonstrated that this compound acts as a potent agonist at the hM3Dq DREADD, which is coupled to the Gq pathway and activates neuronal firing. rndsystems.combio-techne.comacs.orgtocris.comacs.org Research using CHO cells and HEK293 cells transfected with hM3Dq receptors has shown that this compound stimulates calcium mobilization. acs.orgacs.orgbiorxiv.org this compound has been reported to have pEC50 values of 8.38, 8.08, and 7.27 for hM1Dq, hM3Dq, and hM4Di DREADDs in vitro, respectively. rndsystems.combio-techne.comtocris.com Notably, this compound has demonstrated high selectivity for hM3Dq over the wildtype hM3 receptor, with over 10,000-fold selectivity reported. rndsystems.combio-techne.comacs.orgtocris.comacs.org

Functional assays measuring inhibition of isoproterenol-stimulated cAMP production and pERK1/2 have also been used to assess this compound's activity at the hM4Di DREADD, which is coupled to the Gi pathway and inhibits neuronal signaling. nih.govacs.orgaddgene.org These assays have shown that this compound has submicromolar potency at hM4Di, while exhibiting weak or no activity at the wildtype hM4 receptor. nih.govacs.org

Translational Research Perspectives and Future Directions

Potential for Human Chemogenetics Using Perlapine

The potential for using this compound in human chemogenetics stems primarily from its history of use in human populations in Japan. uconn.eduaddgene.orgnih.gov This prior clinical exposure provides some existing data regarding its pharmacokinetics and tolerability in humans, which could potentially accelerate its investigation as a DREADD ligand in translational studies. uconn.edunih.gov Unlike clozapine-N-oxide (CNO), a widely used DREADD ligand that undergoes problematic back-metabolism to the psychoactive compound clozapine (B1669256) in vivo, this compound has been reported not to undergo this conversion, addressing a significant concern for human applications of CNO-based DREADDs. uconn.eduwikipedia.orghellobio.comresearchgate.net this compound has demonstrated potent agonist activity at muscarinic-based DREADDs, including the excitatory hM3Dq and inhibitory hM4Di, in both in vitro and in vivo settings. hellobio.comsigmaaldrich.com Its effectiveness as a DREADD actuator in non-human primates further supports its potential for translation to humans. nih.gov

Challenges and Opportunities for Clinical Translation of this compound-Mediated Chemogenetics